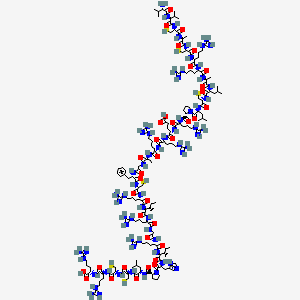
CID 16219490
Vue d'ensemble
Description
Heparin disaccharide II-H sodium salt is a digestion product of heparinase II on de-N-sulfated heparin . It has a molecular weight of 461.31 and a molecular formula of C12H17NO13SNa2 .
Synthesis Analysis
The synthesis of CID 16219490 involves several steps, such as the diazotization of 2-amino-4-methoxyphenol and the reaction with 2,4,6-trimethoxyaniline in the presence of sulfuric acid .Chemical Reactions Analysis
CID 16219490 has been shown to exhibit inhibitory activity against various enzymes, such as protein kinase C and phosphodiesterase . It may also interact with the estrogen receptor, possibly affecting estrogen-dependent cell signaling .Physical And Chemical Properties Analysis
CID 16219490 appears as a powder and is solid in its physical state . It should be stored at -20° C .Applications De Recherche Scientifique
Methodological Innovations in Research
Studies highlight the importance of innovative methodological approaches in scientific research, including descriptive, predictive, and explanatory research methods. These methodologies are crucial for understanding child and adolescent development and can potentially be applied to research involving compounds like CID 16219490 (Hamaker, Mulder, & van IJzendoorn, 2020).
Data Sharing and Management Practices
Data sharing is fundamental for the verification of results and extension of research. The practices and perceptions of scientists regarding data sharing reveal barriers and enablers that could impact research involving CID 16219490 (Tenopir et al., 2011).
Advancements in Protein Function Analysis
Chemically induced dimerization (CID) is a technique offering reversible and spatiotemporal control of protein function in cells. This methodology has seen significant advancements, facilitating the study of biological processes with applications that might relate to compounds like CID 16219490 (Voss, Klewer, & Wu, 2015).
Open-Source Hardware for Research Equipment
The development and use of open-source hardware for creating scientific equipment present a cost-effective alternative for conducting research. This approach is particularly relevant for experimental projects that could involve the study or application of CID 16219490 (Pearce, 2012).
Software Licensing and Scientific Programming
The legal and practical aspects of software licensing are crucial for the dissemination and use of scientific software, which may be used in research involving CID 16219490. Understanding these aspects can help scientist-programmers navigate the complex landscape of software development and distribution (Morin, Urban, & Śliż, 2012).
Cybersecurity in IoT Applications
The role of machine learning in enhancing cybersecurity for IoT applications demonstrates the intersection of computational technology and scientific research, relevant to securing data and infrastructure in studies involving CID 16219490 (Verma & Ranga, 2019).
Propriétés
InChI |
InChI=1S/C12H19NO13S.Na/c13-4(2-14)8(17)10(6(16)3-24-27(21,22)23)26-12-9(18)5(15)1-7(25-12)11(19)20;/h1-2,4-6,8-10,12,15-18H,3,13H2,(H,19,20)(H,21,22,23); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZOMOYPUZNPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(C(C1O)O)OC(C(COS(=O)(=O)O)O)C(C(C=O)N)O)C(=O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NNaO13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585181 | |
| Record name | PUBCHEM_16219490 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heparin disaccharide II-H sodium salt | |
CAS RN |
136098-02-7 | |
| Record name | PUBCHEM_16219490 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B1612485.png)





![1,5-Dideuterio-3-deuteriooxy-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylbenzene](/img/structure/B1612495.png)

